![molecular formula C8H8ClNO2 B1586266 (2R)-2-amino-2-(3-chlorophenyl)acetic acid CAS No. 25698-37-7](/img/structure/B1586266.png)
(2R)-2-amino-2-(3-chlorophenyl)acetic acid
Overview
Description
(2R)-2-amino-2-(3-chlorophenyl)acetic acid, also known as chlorphenamine or chlorpheniramine, is a synthetic antihistamine commonly used to treat allergies and hay fever. It is structurally similar to other antihistamines such as diphenhydramine and is a member of the ethanolamine class of antihistamines. Chlorphenamine is an important drug in the treatment of allergic reactions and is often used to reduce the symptoms of allergic rhinitis, hay fever, and other allergic reactions.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Characterization : The synthesis of complex organic compounds, including those with chlorophenyl groups, is crucial for advancing organic chemistry and developing new materials and pharmaceuticals. Studies have detailed the synthesis and spectroscopic characterization (e.g., IR, NMR) of compounds like 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and related derivatives, showcasing techniques for analyzing compound structures and their intermolecular interactions through methods such as X-ray diffraction (Şahin et al., 2014).
Molecular Docking and Anticancer Drug Synthesis : The development of anticancer drugs involves synthesizing compounds with specific targeting capabilities. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and its anticancer activity confirmed through in silico modeling, highlighting the potential for creating targeted therapies (Sharma et al., 2018).
Biological Studies
Antibacterial and Antifungal Activities : Organotin compounds derived from chlorophenyl-acetic acid anions have been studied for their antibacterial and antifungal properties, contributing to the search for new antimicrobial agents (Bhatti et al., 2000).
Material Science and Environmental Applications
Adsorption and Environmental Remediation : The study of adsorption thermodynamics of chlorophenoxy acetic acid on nano-composite materials underscores the significance of such compounds in environmental science, particularly for pollution remediation (Khan & Akhtar, 2011).
Pharmacological Profiles
Enzyme Inhibition : Compounds structurally related to (2R)-2-amino-2-(3-chlorophenyl)acetic acid have been evaluated for their ability to inhibit enzymes like cyclo-oxygenase and 5-lipoxygenase, showcasing their potential in developing pharmacological agents with anti-inflammatory and analgesic properties (Laufer et al., 1994).
properties
IUPAC Name |
(2R)-2-amino-2-(3-chlorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOUENCSVMAGSE-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363943 | |
Record name | (2R)-2-amino-2-(3-chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-(3-chlorophenyl)acetic acid | |
CAS RN |
25698-37-7 | |
Record name | (2R)-2-amino-2-(3-chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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